3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid
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Overview
Description
3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C18H18N2O5S and a molecular weight of 374.41 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20N2O4S/c21-18(22)16-7-4-8-17(13-16)25(23,24)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 164-165 degrees Celsius .Scientific Research Applications
Crystal Engineering and Supramolecular Chemistry
Research on cocrystallization of N-donor type compounds with 5-sulfosalicylic acid demonstrates the impact of hydrogen-bonding on supramolecular architectures. This is crucial for understanding crystal packing and designing materials with specific properties (Wang et al., 2011).
Organic Synthesis Methodologies
Studies on Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives underline the importance of selective C–H bond functionalization in organic synthesis, offering tools for step-economical synthesis (Li et al., 2016).
Enzymatic Metabolism Studies
Investigations into the oxidative metabolism of novel antidepressants highlight the enzymatic pathways involved in drug metabolism, crucial for drug development and understanding pharmacokinetics (Hvenegaard et al., 2012).
Plant Growth Regulation
Research on benzoic acid and derivatives inducing multiple stress tolerance in plants provides insights into the regulatory role of these molecules in enhancing plant resilience to various stresses, important for agricultural biotechnology (Senaratna et al., 2004).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of compounds containing benzoic acid derivatives demonstrate the potential of such compounds in developing new antimicrobial agents, critical in addressing antibiotic resistance (El-Meguid, 2014).
Safety and Hazards
Properties
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17(14-5-2-1-3-6-14)19-9-11-20(12-10-19)26(24,25)16-8-4-7-15(13-16)18(22)23/h1-8,13H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKXWEYYRGLODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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